![molecular formula C14H18N2O B028711 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime CAS No. 76272-34-9](/img/structure/B28711.png)
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime
Overview
Description
8-Benzyl-8-azabicyclo[321]octan-3-one oxime is a chemical compound with the molecular formula C14H18N2O It is a derivative of the tropane alkaloid family, which is known for its diverse biological activities
Preparation Methods
The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime typically involves the following steps:
Starting Material: The synthesis begins with 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one.
Oximation: The key step involves the conversion of the ketone group to an oxime group. This is usually achieved by reacting the ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Reaction Conditions: The reaction is typically carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C.
Chemical Reactions Analysis
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso derivatives.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime serves as an intermediate in the synthesis of more complex organic molecules. Its unique structural features allow chemists to explore various chemical reactions, including:
- Oxidation: The oxime group can be oxidized to form nitroso derivatives.
- Reduction: Reduction can yield the corresponding amine.
- Substitution: The oxime group participates in nucleophilic substitution reactions, facilitating the formation of diverse derivatives .
Biology
Research on this compound has highlighted its potential effects on neurotransmitter systems, making it a subject of interest in neurobiology. Studies are ongoing to determine its biological activities, which may include:
- Modulation of neurotransmitter release.
- Interaction with specific molecular targets, potentially influencing enzyme and receptor activity .
Medicine
The therapeutic potential of this compound is being investigated, particularly concerning neurological disorders. Its ability to interact with neurotransmitter systems positions it as a candidate for developing treatments for conditions such as depression and anxiety .
Industry Applications
In industrial contexts, this compound may be utilized in developing new materials and chemical processes due to its unique chemical reactivity and properties . Its role as an intermediate in various synthetic pathways further enhances its industrial relevance.
Case Studies and Research Findings
Several studies have focused on the synthesis and application of this compound:
- Synthesis Optimization : Research has documented various synthesis routes that enhance yield and purity, demonstrating the compound's versatility as a synthetic intermediate .
- Biological Activity Studies : Experimental investigations have shown promising results regarding its interaction with neurotransmitter systems, suggesting potential therapeutic applications that are currently being explored .
- Material Science Applications : Investigations into its use in developing novel materials have indicated potential benefits in creating advanced chemical processes .
Mechanism of Action
The mechanism of action of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may influence neurotransmitter systems.
Comparison with Similar Compounds
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime can be compared to other tropane derivatives such as:
Cocaine: A well-known tropane alkaloid with stimulant effects.
Scopolamine: Another tropane derivative used for its anticholinergic properties.
Atropine: A tropane alkaloid used in medicine for its antimuscarinic effects.
The uniqueness of this compound lies in its oxime group, which imparts different chemical reactivity and potential biological activities compared to other tropane derivatives.
Biological Activity
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime is a compound belonging to the tropane alkaloid family, recognized for its diverse biological activities, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₈N₂O, featuring a bicyclic structure with an oxime functional group that significantly influences its reactivity and biological properties. The oxime group can participate in various reactions, including oxidation and reduction, which are crucial for its biological activity.
The biological effects of this compound are primarily attributed to its interactions with neurotransmitter receptors:
- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, particularly those associated with dopamine and acetylcholine receptors. Its structural similarity to other known tropane alkaloids suggests it may influence receptor activity, potentially affecting mood and cognition .
- Binding Affinity : Studies indicate that this compound exhibits significant binding affinity to various receptors involved in neurological functions. These interactions could elucidate its role in treating disorders such as depression and anxiety .
Neuropharmacological Effects
Research has indicated that this compound may exhibit the following neuropharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that the compound may have antidepressant-like effects, potentially through serotonin receptor modulation.
- Anxiolytic Effects : It has been proposed that the compound could reduce anxiety symptoms by acting on GABAergic pathways.
- Cognitive Enhancement : There is evidence suggesting that it may enhance cognitive functions by modulating cholinergic transmission.
Synthesis
The synthesis of this compound typically involves:
- Starting Material : The process begins with the precursor 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one.
- Oximation Reaction : The ketone group is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
- Purification : The product is usually purified through column chromatography to isolate the desired compound .
Case Studies and Research Findings
Applications
The potential applications of this compound span several fields:
- Pharmaceutical Development : Ongoing research aims to explore its therapeutic applications in treating neurological disorders.
- Chemical Research : It serves as an intermediate in synthesizing more complex organic molecules.
- Material Science : Investigations into its properties may lead to new materials with unique functionalities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime, and how is stereoselectivity controlled?
The synthesis typically begins with 8-benzyl-8-azabicyclo[3.2.1]octan-3-one (ketone precursor), which undergoes oximation using hydroxylamine to form the oxime intermediate. A critical step is the stereoselective reduction of the oxime to yield the desired amine stereoisomer. Sodium in butanol is employed for this reduction, favoring the equatorial (β) configuration with >99% diastereomeric excess . Modifications to the ketone precursor, such as benzyl group substitution, are achieved via Robinson condensation, ensuring structural diversity .
Q. How is the structural identity of this compound confirmed experimentally?
X-ray crystallography (using programs like SHELX ) and nuclear magnetic resonance (NMR) spectroscopy are primary methods. For example, crystal structures of related azabicyclo compounds (e.g., tropane alkaloid derivatives) reveal key bond angles and stereochemical details . Mass spectrometry (MS) and high-resolution liquid chromatography (HPLC) further validate molecular weight and purity .
Q. What biological targets or pathways are associated with this compound?
The bicyclic scaffold shares structural homology with neuroactive compounds like cocaine and atropine, suggesting potential interactions with neurotransmitter transporters (e.g., dopamine, serotonin) . Derivatives of 8-azabicyclo[3.2.1]octane have shown activity as Hsp90 inhibitors and cytotoxic agents in cancer research, though specific oxime data require further exploration .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound derivatives?
Density functional theory (DFT) can predict transition states during oxime reduction, guiding solvent and reagent selection. Molecular docking studies may identify substituents (e.g., benzyl groups) that enhance binding affinity to targets like Hsp90 or JAK/STAT pathways . Protein engineering of transaminases (TAs) has also enabled biocatalytic routes for stereoselective synthesis .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for bicyclic oxime derivatives?
Divergent SAR outcomes often arise from stereochemical variations or assay conditions. For example, rigid ethylidenyl-azabicyclo scaffolds exhibit modest DAT/SERT selectivity, while bulkier substituents may enhance cytotoxicity . Systematic comparison of enantiomers via chiral HPLC and in vitro/in vivo correlation studies can clarify discrepancies .
Q. What analytical challenges arise in characterizing oxime intermediates, and how are they addressed?
Oxime tautomerism (syn/anti isomerism) complicates NMR interpretation. Dynamic NMR at variable temperatures and X-ray crystallography are used to resolve tautomeric states . Impurities from incomplete reduction (e.g., residual ketone) are quantified via GC-MS or LC-MS with internal standards .
Q. How do reaction conditions (e.g., solvent, temperature) impact the yield of stereoselective oxime reductions?
Polar aprotic solvents (e.g., DMF) favor oxime stability, while sodium in butanol at 60–80°C optimizes β-amine formation. Lower temperatures (<40°C) risk kinetic trapping of minor α-isomers. Microwave-assisted synthesis has been explored for accelerated cycles but requires careful control to avoid decomposition .
Q. Methodological Notes
- Stereochemical Analysis : Use circular dichroism (CD) or vibrational circular dichroism (VCD) to confirm absolute configurations .
- Biological Assays : Prioritize functional assays (e.g., uptake inhibition for transporters) over binding assays to capture dynamic interactions .
- Data Reproducibility : Document reaction pH, solvent purity, and catalyst batch numbers to minimize variability .
Properties
IUPAC Name |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-15-12-8-13-6-7-14(9-12)16(13)10-11-4-2-1-3-5-11/h1-5,13-14,17H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSOYEAOVNOZNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=NO)CC1N2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60534058 | |
Record name | N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60534058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76272-34-9 | |
Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76272-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Azabicyclo(3.2.1)octan-3-one, 8-(phenylmethyl)-, oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076272349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(8-Benzyl-8-azabicyclo[3.2.1]octan-3-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60534058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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